molecular formula C15H16O3 B8448148 3-(4-Phenoxyphenoxy)-propan-1-ol

3-(4-Phenoxyphenoxy)-propan-1-ol

Cat. No.: B8448148
M. Wt: 244.28 g/mol
InChI Key: YYVVQNBUGRCBLS-UHFFFAOYSA-N
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Description

Contextualization within Phenoxyphenoxy Compound Classes

The phenoxyphenoxy moiety, characterized by two phenyl rings linked by an ether bond, is a "privileged scaffold" in medicinal chemistry and materials science. nih.gov Compounds bearing this structure are noted for their diverse biological activities. For instance, the phenoxyphenoxy group is a key feature in some herbicides that act by inhibiting acetyl-CoA carboxylase (ACCase) in grasses. wikipedia.org In the realm of medicine, this structural motif is found in compounds investigated for anticancer and antimicrobial properties. nih.gov The introduction of a phenoxyphenoxy substituent has been shown to be crucial for interaction with the selectivity pocket of Bruton's tyrosine kinase (BTK), a target for cancer therapy. nih.gov This highlights the potential for the phenoxyphenoxy core of 3-(4-Phenoxyphenoxy)-propan-1-ol to serve as a foundation for the development of new bioactive agents.

Significance of Propanol (B110389) Derivatives in Chemical Synthesis and Applications

Propanol and its derivatives are fundamental building blocks in organic synthesis, valued for their versatility as intermediates. google.comgoogle.com The primary alcohol group (-CH2OH) in propanol derivatives, such as in this compound, is a reactive site that can undergo a variety of chemical transformations. wikipedia.org These reactions include oxidation to form aldehydes or carboxylic acids, and esterification. wikipedia.orgresearchgate.net Propanol derivatives are utilized in the synthesis of pharmaceuticals, polymers, and agrochemicals. ontosight.ai The presence of the propanol group suggests that this compound can act as a multifunctional alkylating agent or as a precursor for creating more complex molecules with tailored properties. google.comontosight.ai

Overview of Research Trajectories for Related Structures and Isomers

While dedicated research on this compound is limited, studies on its isomers and related structures provide valuable insights into its potential characteristics and applications. For example, its isomer, 2-(4-phenoxyphenoxy)propan-1-ol, is a known compound with documented chemical properties. nih.govuni.lu Another related compound, pyriproxyfen, which contains a 4-phenoxyphenoxy moiety attached to a propylene (B89431) glycol ether, is a pyridine-based pesticide that acts as a juvenile hormone mimic. nih.gov

Research into the synthesis of related compounds, such as (S)-1-(4-phenoxyphenoxy)-2-propanol, has been explored, with methods involving the reaction of (S)-propylene oxide with 4-phenoxyphenol (B1666991). google.com Furthermore, a synthetic method for 1-(4-phenoxyphenyl)-2-propyl alcohol, an important pesticide intermediate, has been developed using 4-phenoxyphenol and chloroisopropyl alcohol. google.com The synthesis of 3-(3-phenoxyphenyl)propan-1-ol (B8488), an isomer of the title compound, has been achieved through the reduction of methyl 3-(3-phenoxyphenyl)propanoate. prepchem.com These synthetic strategies could potentially be adapted for the preparation of this compound.

The physical and chemical properties of related propanol derivatives have also been characterized. For instance, 3-phenyl-1-propanol (B195566) is a colorless, viscous liquid with a floral-balsamic odor. chemicalbook.com Its synthesis can be achieved through the hydrogenation of cinnamaldehyde (B126680) or the reduction of 4-phenyl-m-dioxane. chemicalbook.comorgsyn.org

Hypothesized Research Avenues for this compound

Based on the established significance of its constituent parts and the research on related molecules, several promising research avenues for this compound can be hypothesized:

Novel Agrochemicals: Given that phenoxyphenoxy structures are present in some herbicides, this compound could be investigated as a potential herbicidal or pesticidal agent. wikipedia.orgnih.gov

Pharmaceutical Intermediates: The combination of the phenoxyphenoxy scaffold and the reactive propanol group makes this compound a candidate for the synthesis of new pharmaceutical drugs, particularly in areas where phenoxy groups are known to be beneficial, such as oncology. nih.gov

Polymer Science: The propanol functional group could be utilized in polymerization reactions, potentially leading to the development of new polymers with unique thermal or mechanical properties derived from the bulky phenoxyphenoxy group. ontosight.aiontosight.ai

Fragrance and Flavor Chemistry: The structural similarity to compounds like 3-phenyl-1-propanol, which has a pleasant odor, suggests that this compound could be explored as a new fragrance ingredient. chemicalbook.com

Further experimental investigation is required to validate these hypotheses and to fully elucidate the chemical and physical properties of this compound.

Data Tables

Table 1: Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound63402-63-1 chemsrc.comC15H16O3244.28
2-(4-Phenoxyphenoxy)propan-1-ol134227-44-4 nih.govC15H16O3244.28 nih.gov
3-(3-Phenoxyphenyl)propan-1-ol106797-69-7 prepchem.comC15H16O2228.29

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

3-(4-phenoxyphenoxy)propan-1-ol

InChI

InChI=1S/C15H16O3/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14/h1-3,5-10,16H,4,11-12H2

InChI Key

YYVVQNBUGRCBLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCO

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 4 Phenoxyphenoxy Propan 1 Ol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For 3-(4-phenoxyphenoxy)-propan-1-ol, the primary disconnections are made at the ether linkages and the carbon-carbon bond of the propanol (B110389) unit.

The most logical retrosynthetic disconnections for this compound are the two ether bonds. This leads to two primary precursor molecules: 4-phenoxyphenol (B1666991) and a three-carbon synthon that can form the propanol side chain.

Key Precursors:

4-Phenoxyphenol: This is the core building block providing the diaryl ether structure.

3-Halopropan-1-ol or Propylene (B89431) Oxide: These are common three-carbon electrophiles used to introduce the propanol side chain. For instance, 3-chloropropan-1-ol can react with 4-phenoxyphenol in an etherification reaction. google.com Alternatively, propylene oxide can be used, though it may lead to isomeric impurities. google.com

Another retrosynthetic approach involves disconnecting the carbon-oxygen bond of the propanol's hydroxyl group, suggesting a reduction of a corresponding carboxylic acid or aldehyde.

Conventional Organic Synthesis Approaches

Conventional methods for synthesizing this compound and related structures primarily rely on well-established organic reactions.

Etherification Reactions for Phenoxy Linkages

The formation of the ether bond between 4-phenoxyphenol and the propanol side chain is a critical step. The Williamson ether synthesis is a widely employed and direct method. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. youtube.com

In a typical synthesis of a similar compound, 1-(4-phenoxyphenoxy)-2-propanol (B106007), 4-phenoxyphenol is reacted with propylene oxide in the presence of a base. google.comgoogle.com However, this can lead to a mixture of isomers. A more selective method involves reacting 4-phenoxyphenol with a 3-halopropanol, such as 3-chloropropan-1-ol, in the presence of a base like potassium carbonate. google.com

Table 1: Reaction Parameters for Williamson Ether Synthesis of Analogous Compounds

ParameterDetails
Reactants 4-methoxyphenol (B1676288), 3-chloropropanol
Base Potassium Carbonate (K₂CO₃)
Solvent tert-Butanol or Dimethylformamide (DMF)
Catalyst Potassium Iodide (KI) can accelerate the reaction

This data is based on the synthesis of 3-(4-methoxyphenoxy)propanol (B52046) and illustrates a typical Williamson ether synthesis setup.

Formation of the Propanol Backbone

The three-carbon propanol unit can be introduced in several ways. One common method is the reaction of a phenoxide with an epoxide like propylene oxide. google.comgoogle.com Another approach is the alkylation of a phenol with a 3-halopropanol. google.com

Alternatively, the propanol backbone can be constructed from precursors already containing a three-carbon chain. For example, the reduction of a corresponding propanoic acid or its ester derivative using a reducing agent like lithium aluminum hydride or borohydride (B1222165) can yield the primary alcohol. prepchem.comprepchem.com

Multi-step Synthetic Pathways to Substituted Propanols

The synthesis of substituted propanols often involves a sequence of reactions. For instance, the synthesis of 3-(3-phenoxyphenyl)propan-1-ol (B8488) is achieved by the reduction of methyl 3-(3-phenoxyphenyl)propanoate with lithium aluminum hydride in tetrahydrofuran. prepchem.com This multi-step approach allows for the construction of more complex analogues.

A general synthetic route could involve:

Friedel-Crafts Acylation: To introduce a keto group to a phenolic ether.

Reduction: The ketone is then reduced to a secondary alcohol. For example, 1-(4-methoxyphenyl) propanol is synthesized via the catalytic hydrogenation of methoxypropiophenone using Raney nickel. google.com

Further Modification: The resulting alcohol can undergo further reactions to achieve the final target molecule.

Biocatalytic and Chemoenzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

Enzyme-catalyzed Transformations for Analogues

While specific biocatalytic routes for this compound are not extensively documented, the synthesis of chiral alcohols, which are structurally related, has been achieved using enzymes. Alcohol dehydrogenases (ADHs) are capable of stereoselectively reducing ketones to produce enantiomerically pure alcohols. acs.org

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps. nih.gov For example, a chemical reaction can be used to create a precursor which is then resolved into a single enantiomer using a lipase-catalyzed kinetic resolution. acs.org This approach has been successfully used in the synthesis of various pharmaceuticals and fine chemicals. nih.govresearchgate.netku.dk

Table 2: Examples of Chemoenzymatic Synthesis of Chiral Alcohols

SubstrateBiocatalystProductApplication
Substituted 2-TetralonesThermoanaerobacter pseudoethanolicus Secondary Alcohol DehydrogenaseChiral TetralolsPharmaceutical Intermediates
rac-1-(6-halo-9H-purin-9-yl) propan-2-olImmobilized Burkholderia cepacia lipase (B570770)(R)-1-(6-halo-9H-purin-9-yl) propan-2-yl acetateAntiviral Drug Synthesis

This table demonstrates the utility of enzymes in producing chiral alcohol analogues. acs.org

The principles of these chemoenzymatic strategies could potentially be applied to the synthesis of chiral derivatives of this compound, offering pathways to enantiomerically pure forms of this compound.

Asymmetric Synthesis for Stereoisomers

While this compound itself is not chiral, the introduction of a substituent at the carbinol carbon or elsewhere in the propanol chain would create a chiral center, necessitating asymmetric synthesis to obtain enantiomerically pure stereoisomers. A common and effective method for achieving this is through enzymatic kinetic resolution.

Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols. This technique relies on the differential rate of reaction of the two enantiomers of a chiral alcohol with an acyl donor, catalyzed by the lipase. One enantiomer is acylated at a much faster rate than the other, allowing for the separation of the faster-reacting acylated enantiomer from the slower-reacting unreacted alcohol enantiomer.

For instance, in the synthesis of a structurally similar compound, 1-(4-phenoxyphenoxy)-2-propanol, which is a chiral secondary alcohol, lipases have been effectively used for resolution. google.com The lipase from Pseudomonas cepacia (PCL) has been identified as a highly effective catalyst for the stereoselective acylation of this alcohol. google.com This principle can be extended to the resolution of chiral derivatives of this compound.

The general approach for such a resolution would involve the following steps:

Synthesis of the Racemic Alcohol: A racemic version of the chiral this compound derivative would first be synthesized. A standard method for this is the Williamson ether synthesis, reacting 4-phenoxyphenol with a suitable racemic 3-halo-1-propanol derivative in the presence of a base. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.comlibretexts.org

Enzymatic Kinetic Resolution: The racemic alcohol is then subjected to transesterification using a lipase and an acyl donor (e.g., vinyl acetate) in an organic solvent.

Separation: The resulting mixture contains the acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated using standard chromatographic techniques.

The enantioselectivity of the lipase is a critical factor and is often expressed as the enantiomeric ratio (E-value). A high E-value indicates a high degree of separation between the two enantiomers.

Table 1: Key Aspects of Asymmetric Synthesis via Enzymatic Resolution
StepDescriptionKey ParametersExample (by analogy)
Racemate SynthesisPreparation of the racemic alcohol.Choice of halo-propanol, base, and solvent.Williamson ether synthesis of 1-(4-phenoxyphenoxy)-2-propanol. google.compatsnap.com
Enzymatic ResolutionStereoselective acylation of one enantiomer.Lipase source (e.g., Pseudomonas cepacia), acyl donor, solvent, temperature.Lipase-catalyzed transesterification of 1-aryl-1-alkanols. nih.gov
SeparationIsolation of the desired stereoisomer.Chromatography techniques (e.g., column chromatography).Standard laboratory procedures.

Optimization of Biocatalytic Reaction Conditions

To maximize the efficiency and enantioselectivity of the biocatalytic resolution of a chiral derivative of this compound, several reaction conditions must be optimized. These parameters can significantly influence the enzyme's activity, stability, and stereoselectivity.

Key Optimization Parameters:

Enzyme Selection: Different lipases from various microbial sources (e.g., Pseudomonas, Candida, Rhizomucor) exhibit different activities and selectivities. nih.gov Screening a range of commercially available lipases is a crucial first step.

Acyl Donor: The choice of the acylating agent can affect the reaction rate and enantioselectivity. Vinyl esters, such as vinyl acetate, are often used as they produce a vinyl alcohol that tautomerizes to acetaldehyde, making the reaction irreversible.

Solvent: The nature of the organic solvent can profoundly impact enzyme activity and enantioselectivity. Non-polar solvents like hexane (B92381) or toluene (B28343) are commonly employed.

Temperature: Enzyme activity is temperature-dependent. The optimal temperature is a balance between achieving a high reaction rate and maintaining enzyme stability.

Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition, so optimizing the concentration of the racemic alcohol is important.

Water Content: Lipases require a certain amount of water to maintain their active conformation, but an excess of water can promote the hydrolysis of the ester product, reducing the yield.

Table 2: Parameters for Optimization of Biocatalytic Resolution
ParameterInfluenceTypical Range/Options
Lipase SourceActivity, enantioselectivity, stabilityPseudomonas cepacia, Candida antarctica lipase B, etc.
Acyl DonorReaction rate, irreversibilityVinyl acetate, isopropenyl acetate, acid anhydrides
SolventEnzyme conformation and activityHexane, toluene, tetrahydrofuran, methyl tert-butyl ether
TemperatureReaction rate vs. enzyme stability30-60 °C
pH (for hydrolysis)Enzyme ionization state and activityTypically pH 6-8

Emerging Synthetic Techniques and Green Chemistry Principles

The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances.

The Williamson ether synthesis , while a classic method, can be adapted to be more environmentally friendly. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.comlibretexts.org Key considerations for a "greener" Williamson synthesis include:

Choice of Solvent: Utilizing greener solvents with lower toxicity and environmental impact, or even performing the reaction under solvent-free conditions.

Base Selection: Employing milder bases or catalytic amounts of a stronger base to minimize waste.

Energy Efficiency: Using microwave irradiation to accelerate the reaction can reduce reaction times and energy consumption compared to conventional heating.

Catalytic Methods: The development of catalytic methods for ether synthesis is a significant area of research in green chemistry. Phase-transfer catalysis can be employed in the Williamson synthesis to enhance reaction rates and allow for the use of a wider range of solvents, including water.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. Direct catalytic etherification of 4-phenoxyphenol with 1-propanol (B7761284), if developed, would represent a highly atom-economical route, as the only byproduct would be water.

Table 3: Green Chemistry Approaches for the Synthesis of this compound
PrincipleApplication in SynthesisPotential Benefits
Safer SolventsReplacing traditional volatile organic solvents with greener alternatives (e.g., ionic liquids, supercritical fluids) or using water.Reduced toxicity and environmental pollution.
Energy EfficiencyEmploying microwave or ultrasonic irradiation.Shorter reaction times, lower energy consumption.
CatalysisUsing phase-transfer catalysts or developing novel catalysts for direct etherification.Increased reaction efficiency, reduced waste.
Atom EconomyDesigning synthetic routes that minimize byproducts, such as direct alcohol coupling.Maximized resource utilization, reduced waste generation.

Stereochemical Considerations and Enantioselective Synthesis of 3 4 Phenoxyphenoxy Propan 1 Ol

Chirality at the Propanol (B110389) Moiety

The core of 3-(4-phenoxyphenoxy)-propan-1-ol's stereochemistry lies within its propanol fragment. The central carbon atom of the propanol unit, specifically the carbon at the second position (C-2), is a stereocenter. This is because it is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a CH₂OH group, and a (4-phenoxyphenoxy)methyl group.

Asymmetric Induction and Chiral Auxiliary Strategies

The synthesis of a single enantiomer of this compound can be achieved through various asymmetric synthesis strategies. One common approach is the use of chiral auxiliaries. In this method, a chiral molecule is temporarily incorporated into the synthetic route to guide the formation of the desired stereocenter. After the key stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically pure product. For the synthesis of chiral diaryl ether compounds, which share structural similarities with this compound, organocatalysis has emerged as a potent tool. researchgate.netnih.govresearchgate.netnih.gov Chiral phosphoric acids, for instance, have been successfully employed in the asymmetric synthesis of axially chiral diaryl ethers through desymmetrization reactions. researchgate.netresearchgate.netnih.gov These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

Furthermore, transition metal catalysis, often in conjunction with chiral ligands, provides another avenue for enantioselective synthesis. rsc.org These methods can offer high levels of stereocontrol, leading to products with excellent enantiomeric excess.

Enantioselective Biocatalysis for Optical Resolution of Related Compounds

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic mixtures of alcohols. tandfonline.comnih.gov

The success of a biocatalytic resolution hinges on finding a suitable enzyme. A screening process is typically conducted where various commercially available lipases and esterases are tested for their ability to selectively acylate or hydrolyze one enantiomer of the racemic substrate. Lipases from sources such as Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Burkholderia cepacia have shown great utility in the resolution of a wide range of alcohols. tandfonline.comnih.gov The choice of solvent and acyl donor (for transesterification reactions) are also critical parameters that are optimized during the screening process to achieve high enantioselectivity.

Research into the lipase-catalyzed resolution of various 2-substituted 1-propanol (B7761284) derivatives has demonstrated the broad applicability of this method. tandfonline.com Studies have shown that the nature of the substituent at the C-2 position influences the efficiency and stereoselectivity of the enzymatic reaction. For a substrate like this compound, the bulky diaryl ether moiety would play a significant role in how the molecule fits into the active site of the enzyme, thereby determining which enantiomer reacts preferentially. High enantiomeric excesses (ee) for both the unreacted alcohol and the acylated product are often achievable. tandfonline.com

Kinetic resolution is based on the difference in the rate of reaction for the two enantiomers with the enzyme. In a typical lipase-catalyzed transesterification, the racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase (B570770) will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted.

The progress of the reaction is monitored over time. Ideally, the reaction is stopped at or near 50% conversion to obtain both the acylated product and the remaining unreacted alcohol in high enantiomeric purity. The enantiomeric excess of both the product and the remaining substrate is a key measure of the success of the resolution.

Below is a hypothetical data table illustrating the potential outcomes of a kinetic resolution of racemic this compound using different lipases, based on typical results for similar compounds. tandfonline.comnih.gov

Enzyme SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of Unreacted Alcohol (%)Enantiomeric Excess of Acylated Product (%)
Candida antarctica Lipase BVinyl AcetateToluene (B28343)48>99 (S)-enantiomer95 (R)-enantiomer
Pseudomonas cepacia LipaseEthyl AcetateHexane (B92381)5196 (S)-enantiomer>99 (R)-enantiomer
Burkholderia cepacia LipaseIsopropenyl AcetateDiisopropyl Ether4998 (S)-enantiomer97 (R)-enantiomer

This table is illustrative and based on data for analogous compounds.

Impact of Stereochemistry on Derivative Reactivity and Function

The stereochemistry of a molecule can have a profound impact on its biological activity and chemical reactivity. nih.govrijournals.com For derivatives of this compound, the specific spatial arrangement of the substituents around the chiral center can dictate how they interact with biological targets such as enzymes or receptors. It is a well-established principle in medicinal chemistry that enantiomers of a drug can have significantly different potencies and pharmacological effects. nih.gov

For instance, if a derivative of this compound were to be developed as a pharmaceutical agent, it is highly likely that one enantiomer would be significantly more active than the other. nih.gov This stereoselectivity arises from the three-dimensional nature of biological binding sites, which are themselves chiral.

The following table outlines the potential differences in the functional properties of derivatives based on the stereochemistry at the C-2 position.

Property(R)-Enantiomer Derivative(S)-Enantiomer DerivativeRationale
Enzyme Inhibition May exhibit high binding affinity and potent inhibition of a target enzyme.May show weak or no binding to the same enzyme.The specific 3D arrangement of functional groups in the (R)-enantiomer may be complementary to the enzyme's active site, while the (S)-enantiomer's geometry is not.
Receptor Binding Could act as an agonist or antagonist at a specific receptor.May be inactive or bind to a different receptor altogether.Receptor binding pockets are highly specific in their spatial requirements for ligand interaction.
Metabolic Stability May be metabolized more slowly by metabolic enzymes.Could be rapidly metabolized and cleared from the body.The stereochemistry can influence the susceptibility of the molecule to enzymatic degradation by oxidases or other metabolic enzymes.

Derivatization Chemistry and Functionalization of 3 4 Phenoxyphenoxy Propan 1 Ol

Reactions Involving the Hydroxyl Group

The primary hydroxyl group is a key reactive center in 3-(4-phenoxyphenoxy)-propan-1-ol, enabling a range of derivatization reactions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst. masterorganicchemistry.com This reaction, known as Fischer esterification when using a carboxylic acid and an alcohol, is a reversible process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, common strategies include using a large excess of the alcohol or removing water as it is formed. masterorganicchemistry.comresearchgate.net A variety of acid catalysts can be employed, including sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Etherification: The hydroxyl group can also be converted into an ether. One common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide to form the corresponding ether. msu.edu For instance, reaction with an alkyl bromide would yield an alkyl ether derivative of this compound.

A specific example of a related etherification involves the synthesis of (S)-1-(4-phenoxyphenoxy)-2-propanol, where 4-phenoxyphenol (B1666991) is reacted with (S)-propylene oxide in the presence of a base. google.com Another approach involves reacting a sulfonic ester compound with 4-phenoxyphenol in the presence of a base to produce (S)-1-(4-phenoxyphenoxy)-2-propanol with high optical purity. wipo.int

Table 1: Examples of Esterification and Etherification Reactions

Reactant 1 Reactant 2 Catalyst/Conditions Product
This compound Acetic Anhydride Pyridine (B92270) 3-(4-Phenoxyphenoxy)propyl acetate
This compound Benzoyl Chloride Triethylamine 3-(4-Phenoxyphenoxy)propyl benzoate
This compound Sodium Hydride, then Methyl Iodide Tetrahydrofuran 1-Methoxy-3-(4-phenoxyphenoxy)propane

Oxidation Reactions to Carbonyls

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. passmyexams.co.ukbyjus.com

The oxidation to an aldehyde, 3-(4-phenoxyphenoxy)propanal, can be achieved using milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or by using controlled oxidation conditions with reagents like sodium dichromate (Na₂Cr₂O₇) in acidified solution, where the aldehyde is distilled off as it forms to prevent further oxidation. passmyexams.co.uk The color change of the dichromate solution from orange to green indicates the oxidation of the alcohol. passmyexams.co.uk

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or an excess of acidified sodium dichromate with heating, will oxidize the primary alcohol all the way to the corresponding carboxylic acid, 3-(4-phenoxyphenoxy)propanoic acid. passmyexams.co.ukbyjus.com

Table 2: Oxidation Reactions of this compound

Starting Material Oxidizing Agent Product
This compound Pyridinium Chlorochromate (PCC) 3-(4-Phenoxyphenoxy)propanal
This compound Potassium Permanganate (KMnO₄) 3-(4-Phenoxyphenoxy)propanoic acid
This compound Sodium Dichromate, H₂SO₄ (excess, heat) 3-(4-Phenoxyphenoxy)propanoic acid

Introduction of Heteroatom-containing Moieties

Beyond oxygen, other heteroatoms can be introduced at the propanol (B110389) terminus. For example, the hydroxyl group can be converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then susceptible to nucleophilic substitution by various nucleophiles containing heteroatoms.

For instance, reaction with sodium azide (B81097) (NaN₃) would yield 3-azido-1-(4-phenoxyphenoxy)propane. Similarly, reaction with sodium cyanide (NaCN) would produce 4-(4-phenoxyphenoxy)butanenitrile. These derivatives can then be further transformed; for example, the azide can be reduced to an amine, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. A related synthesis involves reacting 4-methoxyphenol (B1676288) with acrylonitrile (B1666552) to produce 3-(4-methoxyphenoxy)propanenitrile, which can be a precursor to other functionalized compounds.

Modification of Aromatic Rings

The two phenoxy rings in this compound are also sites for chemical modification, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

The aromatic rings of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The ether linkage (-O-) is an activating group and an ortho-, para-director. Therefore, substitution is expected to occur primarily at the positions ortho and para to the ether linkages. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce nitro groups at the ortho and para positions of the phenoxy rings.

Palladium-catalyzed Cross-coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com To utilize these reactions, the aromatic rings of this compound first need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group. This can be achieved through electrophilic halogenation. chemicalbook.com Once the aryl halide is formed, it can participate in various cross-coupling reactions.

For example, a Suzuki-Miyaura coupling reaction can be performed between the aryl bromide derivative and a boronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂(dppf)) and a base to form a new carbon-carbon bond. dntb.gov.uanih.gov This allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups onto the aromatic rings. Other notable palladium-catalyzed reactions include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which can be used to introduce vinyl, alkynyl, and amino groups, respectively. nih.govyoutube.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Aryl Halide Derivative Coupling Partner Catalyst Reaction Type Product
3-(4-(4-Bromophenoxy)phenoxy)propan-1-ol Phenylboronic acid Pd(PPh₃)₄, Base Suzuki-Miyaura 3-(4-(Biphenyl-4-yloxy)phenoxy)propan-1-ol
3-(4-(4-Bromophenoxy)phenoxy)propan-1-ol Styrene Pd(OAc)₂, P(o-tolyl)₃ Heck 3-(4-(4-(2-Phenylvinyl)phenoxy)phenoxy)propan-1-ol
3-(4-(4-Iodophenoxy)phenoxy)propan-1-ol Phenylacetylene PdCl₂(PPh₃)₂, CuI Sonogashira 3-(4-(4-(Phenylethynyl)phenoxy)phenoxy)propan-1-ol

Development of Novel Derivatives and Analogues

The primary alcohol of this compound is amenable to several key chemical transformations to generate novel derivatives. These include oxidation, etherification, and esterification.

Oxidation to Aldehydes and Carboxylic Acids:

The primary alcohol can be oxidized to the corresponding aldehyde, 3-(4-phenoxyphenoxy)propanal, and further to the carboxylic acid, 3-(4-phenoxyphenoxy)propanoic acid. These reactions introduce reactive carbonyl and carboxyl groups, respectively, which can serve as handles for further derivatization, such as the formation of imines, hydrazones, or amides. The aldehyde derivative, 3-(4-phenylphenoxy)propanal, has been documented, indicating the feasibility of this oxidation. nih.gov

Etherification:

The hydroxyl group can undergo etherification to produce a variety of ether derivatives. A common method for this transformation is the Williamson ether synthesis. This reaction involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. While specific examples starting from this compound are not prevalent in publicly available literature, the synthesis of analogous compounds provides a clear precedent. For instance, the synthesis of 3-(4-methoxyphenoxy)propanol (B52046) is achieved by reacting 4-methoxyphenol with 3-chloropropanol in the presence of a base like potassium carbonate. A similar strategy could be employed by reacting this compound with various alkyl halides to generate a library of ether derivatives.

Furthermore, the isomeric compound, 1-(4-phenoxyphenoxy)-2-propanol (B106007), has been shown to react with 2-chloropyridine (B119429) in the presence of a base to form 4-phenoxyphenyl-(S)-2-(2-pyridyloxy)propyl ether. google.com This suggests that pyridinyl ether derivatives of this compound could be synthesized through a similar pathway.

Esterification:

Esterification of the primary alcohol is a straightforward method to generate a diverse range of ester derivatives. This can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of an acid catalyst. The reaction of alcohols like 1-propanol (B7761284) with carboxylic acids such as benzoic acid to form esters (e.g., n-propyl benzoate) is a well-established chemical transformation. youtube.com This principle can be directly applied to this compound to produce a variety of ester analogues with different acyl groups.

The table below outlines potential derivatives of this compound based on these common functionalization strategies.

Starting Material Reaction Type Reagent Potential Derivative
This compoundOxidationMild Oxidizing Agent (e.g., PCC)3-(4-Phenoxyphenoxy)propanal
This compoundOxidationStrong Oxidizing Agent (e.g., KMnO4)3-(4-Phenoxyphenoxy)propanoic acid
This compoundWilliamson Ether SynthesisAlkyl Halide (e.g., CH3I) + Base1-Methoxy-3-(4-phenoxyphenoxy)propane
This compoundEtherification2-Chloropyridine + Base2-(3-(4-Phenoxyphenoxy)propoxy)pyridine
This compoundEsterificationAcyl Chloride (e.g., Acetyl Chloride)3-(4-Phenoxyphenoxy)propyl acetate
This compoundEsterificationCarboxylic Acid (e.g., Benzoic Acid)3-(4-Phenoxyphenoxy)propyl benzoate

Structure-Reactivity Relationship Studies of Derivatives

While specific, comprehensive structure-reactivity relationship (SRR) studies on derivatives of this compound are not widely published, general principles of organic chemistry allow for the prediction of how structural modifications would influence reactivity.

The reactivity of the derivatives is primarily dictated by the nature of the functional group introduced in place of the primary hydroxyl group.

Ethers: The ether linkage in derivatives such as 1-methoxy-3-(4-phenoxyphenoxy)propane is generally stable and less reactive than the parent alcohol. The reactivity of these derivatives would largely depend on the other functional groups present in the introduced alkyl chain.

Esters: The ester group introduces a site for nucleophilic acyl substitution. The reactivity of the ester carbonyl is influenced by the electronic nature of the acyl and alcohol portions of the molecule. For instance, electron-withdrawing groups on the acyl moiety would increase the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis.

Aldehydes and Carboxylic Acids: The introduction of a carbonyl or carboxyl group significantly alters the reactivity profile. 3-(4-Phenoxyphenoxy)propanal would be susceptible to nucleophilic attack at the carbonyl carbon and could participate in reactions such as aldol (B89426) condensations. The corresponding carboxylic acid, 3-(4-phenoxyphenoxy)propanoic acid, would exhibit typical carboxylic acid reactivity, including deprotonation to form a carboxylate salt and participation in condensation reactions to form amides and esters.

The table below summarizes the expected reactivity of different classes of derivatives.

Derivative Class Key Functional Group Expected Reactivity
EthersC-O-CGenerally low reactivity, stable to many reagents.
Esters-COO-Susceptible to nucleophilic acyl substitution (e.g., hydrolysis).
Aldehydes-CHOProne to nucleophilic addition at the carbonyl carbon, oxidation, and reduction.
Carboxylic Acids-COOHAcidic; can form salts, esters, amides, and undergo reduction.

Role of 3 4 Phenoxyphenoxy Propan 1 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of the (4-phenoxyphenoxy)propanol structure as a precursor is well-established in the field of complex organic synthesis. The presence of a primary or secondary alcohol provides a reactive site for further chemical transformations, while the diaryl ether framework offers a stable backbone that is integral to the final molecule's function.

A significant application is in the creation of chiral molecules. For example, processes have been developed for the production of optically pure (S)-1-(4-phenoxyphenoxy)-2-propanol. google.com This chiral intermediate is crucial for synthesizing stereospecific final products, which is particularly important in the pharmaceutical and agrochemical industries where biological activity is often dependent on a specific enantiomer. google.com The synthesis of such specific isomers, starting from precursors like (S)-propylene oxide or (S)-ethyl lactate, underscores the role of this chemical scaffold in advanced, multi-step organic synthesis. google.com

Integration into Agrochemicals and Pesticide Design

The phenoxyphenyl ether moiety is a recognized pharmacophore in the design of modern pesticides. The (4-phenoxyphenoxy)propanol backbone serves as a critical intermediate, connecting different functional parts of a molecule to achieve the desired biological activity.

Role as a Key Building Block for Pyriproxyfen and Analogues

The most prominent example of this scaffold's application is in the synthesis of Pyriproxyfen, a potent insect growth regulator that mimics juvenile hormone. google.com The direct precursor in commercial synthesis is the isomer 1-(4-phenoxyphenoxy)-2-propanol (B106007) (PPP). google.com This intermediate is synthesized from p-phenoxyphenol and propylene (B89431) oxide. google.com The synthesis is straightforward and suitable for industrial production. google.com

The final step in the synthesis of Pyriproxyfen involves the reaction of 1-(4-phenoxyphenoxy)-2-propanol with 2-chloropyridine (B119429) under basic conditions. google.com This Williamson ether synthesis couples the propanol-derived backbone with the pyridine (B92270) functional group, yielding the final active ingredient. google.com The high yield and purity achievable in this process highlight the intermediate's efficacy. google.com

Table 1: Example Synthetic Route for Pyriproxyfen via 1-(4-Phenoxyphenoxy)-2-propanol Intermediate

StepReactantsCatalyst/SolventConditionsProductYieldReference
A p-Phenoxyphenol, Propylene OxidePotassium Hydroxide (B78521), Water20–60 °C, 1–6 hours1-(4-Phenoxyphenoxy)-2-propanol>90% google.com
B 1-(4-Phenoxyphenoxy)-2-propanol, 2-ChloropyridinePotassium Hydroxide, Dioxane or Ethylene Glycol Diethyl Ether60–160 °C, 1–12 hoursPyriproxyfen>85% google.com

Synthetic Routes to Pyridine-based Insecticides

The synthesis of Pyriproxyfen serves as a clear template for creating a broader class of pyridine-based insecticides. google.com The general synthetic strategy involves two key fragments: a substituted phenoxy alcohol and a functionalized pyridine ring. 3-(4-Phenoxyphenoxy)-propan-1-ol and its isomers are ideal candidates for the first fragment.

The route typically begins with the synthesis of p-phenoxyphenol, followed by its reaction with an appropriate three-carbon epoxide (like propylene oxide) or a chloropropanol (B1252657) to form the propanol (B110389) intermediate. google.com This intermediate is then coupled with a halogenated pyridine, such as 2-chloropyridine, to form the final ether linkage. google.com This modular approach allows for the creation of a library of analogues by varying the substitution on either the phenoxy or the pyridine rings, enabling the fine-tuning of insecticidal activity and specificity.

Application in Material Science Intermediates (e.g., polymers, resins)

While less documented than its role in agrochemicals, the structure of this compound makes it a promising intermediate for material science applications. Its combination of aromatic ether linkages and a reactive primary alcohol group suggests potential use as a monomer or a polymer modifier.

A structurally similar compound, 3-(4-methoxyphenoxy)propanol (B52046), is noted for its use in the production of polymers and resins. By analogy, this compound could serve a similar function. The primary alcohol group can be converted into other functional groups, such as a glycidyl (B131873) ether via reaction with epichlorohydrin. This resulting epoxy-functionalized molecule could then be used as a monomer or co-monomer in the synthesis of epoxy resins, potentially improving properties like thermal stability and chemical resistance.

Furthermore, its structure is related to phenoxy resins, which are tough, amorphous thermoplastic polymers based on bisphenol A and epichlorohydrin. nih.govpatsnap.com These resins are valued for their ability to modify other polymer systems, enhancing flexibility and adhesion. patsnap.com Given its structure, this compound could potentially be integrated into such systems as a chain terminator to control molecular weight or as a reactive diluent. The phenoxyphenyl ether core is also the fundamental repeating unit in high-performance polyphenyl ether (PPE) polymers, which are known for their excellent thermal stability and dielectric properties. wikipedia.orggoogle.com

Potential in Fine Chemical Production

The production of high-value, low-volume chemicals, known as fine chemicals, represents a significant area of potential for this compound. Its role as a key intermediate for the pesticide Pyriproxyfen already places it within the fine chemical sector. google.com

The versatility of its functional groups opens avenues for creating a diverse range of derivatives. The primary alcohol can be oxidized to form 3-(4-phenoxyphenoxy)propanal or 3-(4-phenoxyphenoxy)propanoic acid, which are themselves valuable intermediates for pharmaceuticals, fragrances, or other specialty materials. The ability to produce specific chiral versions of the scaffold, such as (S)-1-(4-phenoxyphenoxy)-2-propanol, further enhances its value, allowing for the synthesis of enantiomerically pure fine chemicals. google.com The stable diaryl ether core makes it a robust platform for building complex molecular architectures tailored for specific, high-value applications. google.com

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation (e.g., HPLC, GC)

Chromatographic methods are paramount for isolating 3-(4-Phenoxyphenoxy)-propan-1-ol from starting materials, byproducts, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and analysis of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase is used with a polar mobile phase. An HPLC method developed for the simultaneous analysis of similar compounds, such as 1-phenoxypropan-2-ol, utilizes a C18 column with a gradient elution of a water-acetonitrile mobile phase and UV detection. researchgate.net A similar approach would be effective for this compound, likely requiring optimization of the mobile phase composition and gradient to achieve adequate resolution. For instance, a method for the related compound 3-Phenoxy-1-propanol uses a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Given the propanol (B110389) moiety, this compound possesses sufficient volatility for GC analysis, particularly after derivatization of the hydroxyl group to increase volatility and improve peak shape. The analysis would typically involve a capillary column coated with a non-polar or mid-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol). For the analysis of propan-1-ol and other volatile impurities, a polyethylene glycol (PEG) on Chromosorb W packed column has been used with a Flame Ionization Detector (FID). fao.org Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) offers significantly enhanced separation power for complex matrices, allowing for the detailed characterization of volatile constituents. fmach.it

Table 1: Exemplary Chromatographic Conditions for Related Propanol Derivatives
TechniqueAnalyte ExampleColumn TypeMobile Phase / Carrier GasDetectorReference
HPLC1-Phenoxypropan-2-olReverse-Phase (e.g., C18)Water/Acetonitrile MixtureUV (254 nm) researchgate.net
HPLC3-Phenoxy-1-propanolNewcrom R1 (Reverse-Phase)Acetonitrile, Water, Phosphoric AcidMS/UV sielc.com
GCPropan-1-ol10% P.E.G. 400 on Chromosorb WHeliumFID fao.org
GC-MSGeneral VolatilesRtx-WAX (capillary)HeliumMass Spectrometer (Ion Trap) fmach.it

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Once isolated, spectroscopic techniques are used to confirm the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol group, with the broadening due to hydrogen bonding. docbrown.info Other key peaks would include C-O stretching vibrations for the ether linkages and the alcohol, typically found in the 1250-1000 cm⁻¹ region, and absorptions corresponding to the aromatic rings (C=C stretching around 1600-1450 cm⁻¹ and C-H bending). libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the compound. docbrown.info

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation. In electron ionization (EI) mode, the molecule is ionized to produce a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₅H₁₆O₃), the expected molecular weight is approximately 258.29 g/mol . The fragmentation pattern would be key to confirming the structure, with expected fragments arising from the cleavage of the ether bonds and the propanol side chain. The mass spectrum for propan-1-ol, for example, shows a base peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for detailed structural elucidation.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Protons on carbons adjacent to an oxygen atom are deshielded and appear downfield (3.4-4.5 ppm). libretexts.org The aromatic protons would appear in the range of 6.8-7.5 ppm. The protons of the propyl chain would show characteristic splitting patterns based on the n+1 rule. docbrown.info The hydroxyl proton often appears as a broad singlet whose chemical shift can vary depending on concentration and solvent. libretexts.orgdocbrown.info

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each of the unique carbons in the aromatic rings and the propyl side chain. The carbon attached to the hydroxyl group would typically appear in the 60-70 ppm range. Spectral databases for isomers like 1-(4-phenoxyphenoxy)propan-2-ol can provide a reference for expected chemical shifts. nih.gov

Table 2: Predicted Spectroscopic Data for this compound
TechniqueExpected FeatureApproximate PositionReference/Analogy
IR SpectroscopyO-H Stretch (Alcohol)3400-3200 cm⁻¹ (broad) libretexts.org
IR SpectroscopyC-O Stretch (Ether/Alcohol)1250-1000 cm⁻¹ libretexts.org
Mass SpectrometryMolecular Ion [M]⁺m/z ≈ 258Calculated
¹H NMRAr-H (Aromatic Protons)~6.8-7.5 ppmGeneral Aromatic Compounds
¹H NMR-O-CH₂- (Ether)~4.0 ppm libretexts.org
¹H NMR-CH₂-OH (Alcohol)~3.6 ppm libretexts.org
¹³C NMR-CH₂-OH (Alcohol Carbon)~60-70 ppm docbrown.info

Advanced Analytical Techniques for Purity and Stereochemical Assessment

Beyond basic identification, advanced methods are needed to assess purity with high accuracy and to analyze stereochemistry if chiral centers are present. While this compound itself is achiral, derivatives or related isomers like 1-(4-phenoxyphenoxy)propan-2-ol possess a chiral center, making stereochemical assessment critical in those cases. nih.gov

For purity assessment, quantitative HPLC or GC methods are used. By creating a calibration curve with certified reference standards, the exact percentage of the main component can be determined, and impurities can be identified and quantified. The validation of such methods ensures accuracy, precision, and linearity over a specific concentration range. researchgate.net

For chiral compounds, specialized techniques are required:

Chiral Chromatography: Chiral HPLC or GC columns, which have a stationary phase that is itself chiral, can separate enantiomers. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample.

Quantitative Analysis in Reaction Monitoring and Environmental Studies

Quantitative analysis is crucial for monitoring the progress of a chemical reaction that produces this compound or for detecting its presence in environmental samples.

Reaction Monitoring: During synthesis, small aliquots of the reaction mixture can be withdrawn at different time points and analyzed, typically by HPLC or GC. researchgate.net By comparing the peak area of the product to that of an internal standard, the yield of the reaction can be tracked over time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.

Environmental Studies: Detecting and quantifying trace amounts of this compound in environmental matrices like water or soil would require highly sensitive methods. This often involves a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances. The subsequent analysis is typically performed using GC-MS or LC-MS, which provide both the high sensitivity needed for trace detection and the specificity required for unambiguous identification.

Future Research Directions and Unexplored Applications of 3 4 Phenoxyphenoxy Propan 1 Ol

Exploration of Novel Synthetic Applications

The unique structure of 3-(4-phenoxyphenoxy)-propan-1-ol, featuring a flexible propanol (B110389) chain and a rigid diaryl ether backbone, makes it a valuable building block in organic synthesis. Future research is poised to explore its utility in creating more complex molecules with tailored functionalities.

One key area of investigation will be its use as a precursor for the synthesis of novel polymers and resins. The terminal hydroxyl group offers a reactive site for polymerization reactions, potentially leading to materials with unique thermal and mechanical properties. The phenoxy-phenoxy moiety can impart rigidity and thermal stability to the polymer backbone.

Furthermore, the compound can serve as a scaffold for the development of new ligands for catalysis. The ether linkages and the aromatic rings provide potential coordination sites for metal ions, opening avenues for the design of catalysts for a range of organic transformations.

Investigation of Undiscovered Bioactivity for Non-Pharmaceutical Applications

While the pharmaceutical potential of related compounds is under investigation, the bioactivity of this compound in non-pharmaceutical applications remains a largely untapped field. Its structural similarity to known bioactive molecules, such as certain pesticides and herbicides, suggests it may exhibit useful biological effects.

For instance, its isomeric cousin, 1-(4-phenoxyphenoxy)-2-propanol (B106007), is a known metabolite of the insecticide pyriproxyfen. lydd-int.com This relationship warrants an investigation into the potential of this compound as a pesticide, insecticide, or plant growth regulator. Its impact on various organisms, from insects to fungi, could reveal valuable applications in agriculture and pest control.

Additionally, the antimicrobial and antifungal properties of this compound are worthy of exploration. Many diaryl ether derivatives have shown promise in these areas, and a systematic screening of this compound against a panel of microbes could unveil its potential as a preservative or disinfectant in various industrial and consumer products.

Advancements in Sustainable Synthesis Protocols

The development of environmentally friendly and efficient methods for synthesizing this compound is crucial for its widespread application. Current synthetic routes for diaryl ethers often rely on traditional methods like the Ullmann condensation or Buchwald-Hartwig amination, which can involve harsh reaction conditions and expensive catalysts. researchgate.net

Future research will likely focus on developing greener synthetic strategies. This includes the exploration of:

Catalyst-free reactions: Microwave-assisted organic synthesis, for example, has shown promise for the coupling of nitroarenes and phenols without the need for a catalyst.

Novel catalytic systems: The use of more abundant and less toxic metal catalysts, such as copper or iron, is an active area of research for diaryl ether synthesis. organic-chemistry.orgumass.edu

Flow chemistry: Continuous flow reactors can offer improved reaction control, higher yields, and easier scalability compared to traditional batch processes.

These advancements will not only make the production of this compound more economical but also align with the growing demand for sustainable chemical manufacturing.

Development of Next-Generation Derivatives

The derivatization of this compound opens up a vast chemical space for the creation of new molecules with enhanced or entirely new properties. The reactivity of the hydroxyl group and the potential for substitution on the aromatic rings provide numerous opportunities for modification.

Future research in this area will likely involve:

Esterification and Etherification: Converting the primary alcohol to esters and ethers can modulate the compound's polarity, solubility, and biological activity.

Halogenation: Introducing halogen atoms onto the aromatic rings can significantly alter the electronic properties and reactivity of the molecule, potentially leading to new applications in materials science and as synthetic intermediates.

Introduction of other functional groups: The addition of nitro, amino, or other functional groups can be explored to create a library of derivatives with diverse chemical and physical properties.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(4-Phenoxyphenoxy)-propan-1-ol with high purity?

The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting 4-phenoxyphenol with 3-bromopropanol under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound. Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purity validation.

Q. How can structural confirmation and stereochemical analysis of this compound be performed?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) can confirm the ether linkage (δ ~4.0–4.5 ppm for –OCH₂–) and aromatic protons (δ ~6.8–7.5 ppm).
  • X-ray Crystallography : Single-crystal XRD resolves stereochemistry and bond angles, critical for verifying the absence of racemization or isomerization .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 275.12).

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water.
  • logP : Predicted ~3.2 (via ChemDraw or ACD/Labs), indicating moderate hydrophobicity.
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures >200°C, suitable for reactions below this threshold .

Advanced Research Questions

Q. How do degradation pathways of this compound under oxidative or hydrolytic conditions impact its stability in biological assays?

Under acidic hydrolysis (e.g., HCl/EtOH, 60°C), the ether bond may cleave to yield 4-phenoxyphenol and propanediol derivatives. Oxidative degradation (H₂O₂/Fe²⁺) generates quinone-like byproducts detectable via LC-MS. Stability studies should include accelerated aging (40°C/75% RH) with periodic HPLC monitoring to establish shelf-life .

Q. What computational models (e.g., DFT, MD simulations) predict the compound’s interactions with enzymatic targets?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., hydroxyl group nucleophilicity).
  • Molecular Dynamics (MD) : Simulates binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic fate.
  • Docking Studies : AutoDock Vina or Schrödinger Suite evaluates affinity for aryl hydrocarbon receptor (AhR) or other targets .

Q. How do structural analogs (e.g., halogenated derivatives) compare in bioactivity profiles?

Fluorination at the phenyl ring (e.g., 4-fluoro substitution) enhances metabolic stability but may reduce solubility. Chlorinated analogs show increased logP (~4.0) and altered ADME profiles. Comparative studies using HepG2 cells or microsomal assays (CYP inhibition) are recommended .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s fluorescence properties: How to validate experimental observations?

Discrepancies may arise from impurities or solvent effects. Reproduce fluorescence spectra (λₑₓ 280 nm, λₑₘ 320–400 nm) in degassed solvents (e.g., acetonitrile) using a fluorimeter with corrected baseline. Compare with certified reference standards to rule out artifacts .

Methodological Best Practices

Q. What chromatographic techniques optimize separation of this compound from synthetic byproducts?

  • Reverse-Phase HPLC : C18 column, gradient elution (water:acetonitrile 70:30 to 30:70), UV detection at 254 nm.
  • GC-MS : Derivatize with BSTFA for volatility; monitor m/z 275.12 and fragment ions (e.g., m/z 170 for phenoxy group).
  • TLC : Silica gel 60 F₂₅₄, hexane:ethyl acetate (3:1), visualize under UV 254 nm .

Ethical and Safety Considerations

Q. What precautions are necessary when handling this compound in vitro and in vivo studies?

  • In Vitro : Use fume hoods for powder handling; avoid skin contact (potential irritant).
  • In Vivo : Follow OECD guidelines for acute toxicity testing (LD₅₀ in rodents).
  • Waste Disposal : Incinerate via EPA-approved protocols for halogenated organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.